(2E)-N-[4-(diethylamino)anilino]-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[4-(diethylamino)anilino]-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide is a complex organic compound with a unique structure that combines a thiazole ring, a phenyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(diethylamino)anilino]-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The phenyl group is then introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
The final step involves the introduction of the cyanide group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a cyanide source such as sodium cyanide or potassium cyanide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(diethylamino)anilino]-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium cyanide, potassium cyanide; basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as thiazole oxides.
Reduction: Reduced derivatives such as thiazolidines.
Substitution: Substituted derivatives with different functional groups replacing the cyanide group.
Scientific Research Applications
(2E)-N-[4-(diethylamino)anilino]-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(diethylamino)anilino]-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound can interact with cellular membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Methyl 4-aminobenzoate: An ester of p-aminobenzoic acid, used in organic synthesis.
Uniqueness
(2E)-N-[4-(diethylamino)anilino]-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide is unique due to its combination of a thiazole ring, phenyl group, and cyanide group, which imparts distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in industrial applications, this compound has broader applications in scientific research. Compared to caffeine, which is well-known for its stimulant effects, this compound’s potential therapeutic properties are still being explored. Methyl 4-aminobenzoate, while useful in organic synthesis, lacks the complex structure and diverse reactivity of this compound.
Properties
IUPAC Name |
(2E)-N-[4-(diethylamino)anilino]-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5S/c1-3-26(4-2)18-12-10-17(11-13-18)24-25-19(14-22)21-23-20(15-27-21)16-8-6-5-7-9-16/h5-13,15,24H,3-4H2,1-2H3/b25-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHAPIXHTWKBDE-NCELDCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.